Cedazuridine

Vue d'ensemble

Description

Méthodes De Préparation

La cedazuridine est synthétisée par une série de réactions chimiques impliquant la modification de la cytidineLes conditions de réaction comprennent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées . Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

La cedazuridine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit pour produire diverses formes réduites.

Substitution : La this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .

Applications De Recherche Scientifique

Treatment of Myelodysplastic Syndromes (MDS)

Cedazuridine, in combination with decitabine, has been evaluated extensively for its effectiveness in treating higher-risk MDS. The U.S. Food and Drug Administration (FDA) approved the oral combination for patients with intermediate to high-risk MDS and specific subtypes including:

- Refractory anemia

- Refractory anemia with ringed sideroblasts

- Refractory anemia with excess blasts

- Chronic myelomonocytic leukemia (CMML) .

Clinical Trials and Efficacy:

- Phase 2 Studies: In a pivotal phase 2 trial, patients receiving oral this compound (100 mg) and decitabine (35 mg) demonstrated similar pharmacokinetic profiles compared to those receiving intravenous decitabine (20 mg/m²). The overall response rate was 60%, with a complete response rate of 21% .

- Safety Profile: Common adverse events included neutropenia (46%), thrombocytopenia (38%), and febrile neutropenia (29%), indicating that while the treatment is effective, it does carry risks typical of cytotoxic therapies .

- Long-Term Outcomes: The median overall survival for patients treated with C-DEC was approximately 18.3 months, comparable to intravenous regimens .

Chronic Myelomonocytic Leukemia (CMML)

The application of this compound-decitabine extends to CMML as well. Clinical studies have shown that the combination therapy maintains efficacy while improving patient convenience through oral administration .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic studies have established that the area under the curve (AUC) for decitabine when administered with this compound closely resembles that achieved with intravenous administration. This similarity supports the use of C-DEC as an effective alternative to traditional intravenous therapies .

Table: Summary of Key Clinical Trials Involving this compound

| Study | Population | Treatment Regimen | Response Rate | Median Overall Survival |

|---|---|---|---|---|

| ASTX727-01 | MDS patients | Oral CED 100 mg + DEC 35 mg | 60% overall response; 21% CR | 18.3 months |

| ASTX727-02 | CMML patients | Oral CED + DEC | Similar efficacy to IV DEC | Not specified |

Mécanisme D'action

Cedazuridine exerts its effects by inhibiting cytidine deaminase, an enzyme responsible for the deamination of cytidine and cytidine analogs. By inhibiting this enzyme, this compound prevents the breakdown of decitabine, thereby increasing its bioavailability and efficacy. The molecular targets and pathways involved include the inhibition of cytidine deaminase in the gastrointestinal tract and liver, leading to increased systemic exposure of decitabine .

Comparaison Avec Des Composés Similaires

La cedazuridine est unique par rapport aux autres inhibiteurs de la désaminase de la cytidine en raison de sa stabilité acide supérieure et de sa biodisponibilité orale. Des composés similaires comprennent :

Tétrahydrouridine : Un autre inhibiteur de la désaminase de la cytidine, mais avec une stabilité inférieure.

Decitabine : Un inhibiteur de la méthyltransférase de l'ADN souvent utilisé en combinaison avec la this compound.

Azacitidine : Un autre inhibiteur de la méthyltransférase de l'ADN utilisé dans des contextes thérapeutiques similaires .

La this compound se démarque par sa capacité à améliorer la biodisponibilité orale de la decitabine, ce qui en fait un composé précieux dans le traitement des tumeurs malignes hématologiques.

Activité Biologique

Cedazuridine (E7727) is a novel cytidine deaminase (CDA) inhibitor that has been developed to enhance the oral bioavailability of decitabine, a DNA methyltransferase inhibitor used primarily in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). By inhibiting CDA, this compound allows for increased systemic exposure to decitabine when administered orally, overcoming the limitations posed by rapid metabolism of the drug.

This compound functions as a CDA inhibitor , which is crucial for improving the pharmacokinetics of decitabine. CDA is an enzyme that degrades cytidine and its analogs, leading to poor oral bioavailability of drugs like decitabine. The combination of this compound with decitabine allows for enhanced stability and efficacy of the treatment regimen.

Pharmacokinetics and Pharmacodynamics

Recent studies have demonstrated that the fixed-dose combination of oral this compound and decitabine achieves pharmacokinetic profiles comparable to those observed with intravenous administration of decitabine. For instance, in the ASCERTAIN study, the total exposure of oral decitabine/cedazuridine compared to IV decitabine was found to be approximately 98.93% (90% CI, 92.66%-105.60%) . This equivalence in pharmacologic effects suggests that oral administration can be a viable alternative to intravenous routes.

Clinical Efficacy

Clinical trials have shown promising results regarding the efficacy of this compound in combination with decitabine:

- Phase 2 Studies : In a phase 2 trial involving 80 patients, oral this compound/decitabine produced similar systemic exposure and DNA demethylation compared to IV decitabine, with a clinical response rate observed in 60% of patients, including a complete response in 21% .

- Phase 3 ASCERTAIN Study : This trial indicated that patients receiving the oral combination had a median overall survival exceeding 30 months, which is encouraging compared to historical controls .

Safety Profile

The safety profile of this compound/decitabine has been generally favorable. The most common grade ≥3 adverse events included:

- Neutropenia: 46%

- Thrombocytopenia: 38%

- Febrile neutropenia: 29%

These findings highlight the need for careful monitoring during treatment but suggest that the oral regimen is well-tolerated overall .

Efficacy and Safety Data from Clinical Trials

| Study Type | Patient Population | Treatment Regimen | Overall Response Rate | Median Overall Survival | Common Adverse Events |

|---|---|---|---|---|---|

| Phase 2 | MDS and CMML | Oral CED/DEC | 60% | Not specified | Neutropenia (46%), Thrombocytopenia (38%) |

| Phase 3 ASCERTAIN | High-risk MDS | Oral CED/DEC vs IV DEC | 62% | ~32 months | Similar to Phase 2 |

Case Studies

- Real-World Study : A recent real-world study involving 1,569 patients indicated that those treated with oral this compound/decitabine showed improved persistence beyond six months compared to traditional intravenous treatments .

- Combination Therapy : Another study explored the combination of ASTX727 (this compound/decitabine) with venetoclax in relapsed/refractory acute myeloid leukemia (AML). The overall response rate was recorded at 28%, indicating potential benefits in this population .

Propriétés

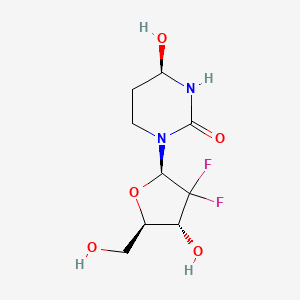

IUPAC Name |

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDZSIYXZUYWSC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Myelodysplastic syndromes (MDS) represent a heterogeneous group of hematopoietic neoplasms arising from a variety of underlying mutations that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). There are over 45 genes commonly mutated in MDS patients, including those involved in DNA methylation and repair, histone modification, RNA splicing, transcription, signal transduction, and cellular adhesion. It is hypothesized that initial clonal founder mutations give rise to progressive acquisition of secondary mutations and facilitate disease progression to sAML. Hypomethylating agents such as [decitabine] are metabolized into triphosphate derivatives that are subsequently incorporated into DNA. Once incorporated, these agents inhibit the activity of DNA methylases such as DNMT1, leading to progressive DNA hypomethylation and eventual activation of tumour suppression genes and apoptotic pathways. However, hypomethylating agents given orally are vulnerable to first-pass metabolism by cytidine deaminase, and hence typically have to be administered through intramuscular or intravenous routes. Co-administration with cedazuridine, which is an efficient inhibitor of cytidine deaminase, drastically increases the oral bioavailability of [decitabine], allowing for combination oral therapy. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1141397-80-9 | |

| Record name | Cedazuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDAZURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162-165 | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.